4-(环丙基甲氧基)苯酚

描述

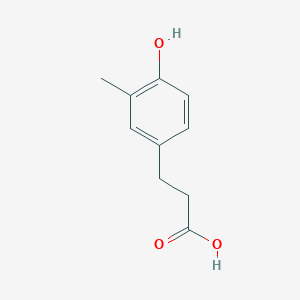

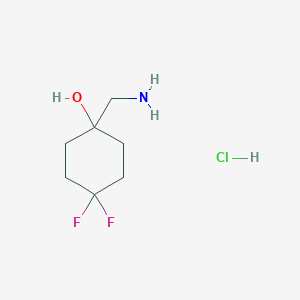

“4-(Cyclopropylmethoxy)phenol” is a chemical compound with the molecular formula C10H12O2 . It is used in laboratory chemicals and the manufacture of chemical compounds .

Synthesis Analysis

A process for preparing 4-[2-(cyclopropyl methoxy)ethyl) phenol from P-chlorophenol includes such steps as phenohydroxy protecting, Grignard reacting, etherifying and hydrolyzing for removing .Molecular Structure Analysis

The molecular structure of “4-(Cyclopropylmethoxy)phenol” is characterized by a molecular weight of 164.20 g/mol . The InChI code for the compound isInChI=1S/C10H12O2/c11-9-3-5-10 (6-4-9)12-7-8-1-2-8/h3-6,8,11H,1-2,7H2 . Physical and Chemical Properties Analysis

“4-(Cyclopropylmethoxy)phenol” has a molecular weight of 164.2 g/mol . It is a powder with a melting point of 49-52 degrees Celsius . The compound has a storage temperature of room temperature .科学研究应用

合成及生物学评价

- 药理学合成与评价: 4-(环丙基甲氧基)苯酚衍生物,如 N-环丙基甲基-4,14-二甲氧基吗啡烷,已被合成并评估其药理特性。这些衍生物在阿片受体上表现出不同程度的激动剂和拮抗剂活性 (Schmidhammer, Jennewein, & Smith, 1991)。

化学合成及机理

- 分子内反应机理: 对特定卡宾配合物与炔烃反应的研究导致苯酚产物的产生,包括与 4-(环丙基甲氧基)苯酚相关的产物 (Anderson 等,1993)。

- 使用环糊精的选择性合成: 环糊精已被用于从苯酚中选择性合成 4-(羟甲基)苯酚,展示了 4-(环丙基甲氧基)苯酚衍生物在化学改性中的用途 (Morozumi, Uetsuka, Komiyama, & Pitha, 1991)。

分子对接和量子化学计算

- 计算研究: 已使用密度泛函理论分析相关化合物的分子结构和光谱数据,深入了解其化学行为 (Viji 等,2020)。

环境和生物学研究

- 内分泌干扰研究: 与 4-(环丙基甲氧基)苯酚相关的合成壬基苯酚异构体被用于生物和环境研究,重点关注它们的内分泌干扰特性 (Boehme 等,2010)。

氧化机理和催化

- 罗多球菌属中的氧化: 罗多球菌属氧化 4-硝基苯酚的机理提供了有关类似苯酚化合物(如 4-(环丙基甲氧基)苯酚)如何进行生化转化的见解 (Takeo 等,2008)。

光谱和电化学分析

- 光谱研究: 对 2-甲氧基-4(苯亚胺甲基)苯酚(与 4-(环丙基甲氧基)苯酚相似)的研究有助于理解此类化合物的光谱性质和潜在应用 (Hijas 等,2018)。

作用机制

Target of Action

It is known that phenolic compounds, which 4-(cyclopropylmethoxy)phenol is a derivative of, are active against a wide range of micro-organisms including some fungi and viruses . They are also known to interact with certain enzymes involved in inflammation, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) .

Mode of Action

Phenolic compounds are known to be very reactive towards electrophilic aromatic substitution . They can interfere with bacterial cell wall synthesis, DNA replication, or enzyme production . This suggests that 4-(Cyclopropylmethoxy)phenol may interact with its targets in a similar manner, leading to changes in their function.

Biochemical Pathways

For instance, they are involved in the biosynthesis of hydroxybenzoic acids, hydroxycinnamic acids, and their derivatives . These pathways are important for understanding the biosynthesis of individual phenolic compounds.

Result of Action

Phenolic compounds are known to have antioxidant and anti-inflammatory properties . They have been shown to scavenge free radicals and inhibit the activity of certain enzymes that are involved in inflammation .

安全和危害

生化分析

Biochemical Properties

Phenolic compounds, including 4-(Cyclopropylmethoxy)phenol, are known to interact with proteins, altering their structure and properties . These interactions can occur through covalent linkages and non-covalent interactions, such as hydrophobic, electrostatic, van der Waals forces, and hydrogen bonding . Specific enzymes, proteins, and other biomolecules that 4-(Cyclopropylmethoxy)phenol interacts with are yet to be identified.

Cellular Effects

Phenolic compounds have been shown to have effects on various types of cells and cellular processes . For instance, they can induce cell cycle arrest, inhibit oncogenic signaling cascades controlling cell proliferation, angiogenesis, apoptosis, and modulate reactive oxygen species (ROS) levels

Molecular Mechanism

The pharmacological actions of phenolic antioxidants stem mainly from their free radical scavenging and metal chelating properties as well as their effects on cell signaling pathways and gene expression

Temporal Effects in Laboratory Settings

The temporal effects of phenolic compounds, including changes in their effects over time in laboratory settings, have been studied . Specific information on the stability, degradation, and long-term effects of 4-(Cyclopropylmethoxy)phenol on cellular function observed in in vitro or in vivo studies is not currently available.

Dosage Effects in Animal Models

While the effects of phenolic compounds have been studied in animal models , specific studies on the dosage effects of 4-(Cyclopropylmethoxy)phenol in animal models, including any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, are not currently available.

Metabolic Pathways

Phenolic compounds are synthesized through the pentose phosphate, shikimate, and phenylpropanoid pathways . The specific metabolic pathways that 4-(Cyclopropylmethoxy)phenol is involved in, including any enzymes or cofactors that it interacts with, and any effects on metabolic flux or metabolite levels, are yet to be identified.

Transport and Distribution

Phenolic compounds can be transported and distributed within cells and tissues . The specific transporters or binding proteins that 4-(Cyclopropylmethoxy)phenol interacts with, as well as any effects on its localization or accumulation, are not currently known.

Subcellular Localization

The subcellular localization of phenolic compounds can be predicted using bioinformatics tools . The specific subcellular localization of 4-(Cyclopropylmethoxy)phenol and any effects on its activity or function, including any targeting signals or post-translational modifications that direct it to specific compartments or organelles, are yet to be identified.

属性

IUPAC Name |

4-(cyclopropylmethoxy)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c11-9-3-5-10(6-4-9)12-7-8-1-2-8/h3-6,8,11H,1-2,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEFZFASAZLTLEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC2=CC=C(C=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50548487 | |

| Record name | 4-(Cyclopropylmethoxy)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50548487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63659-24-5 | |

| Record name | 4-(Cyclopropylmethoxy)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50548487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(cyclopropylmethoxy)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

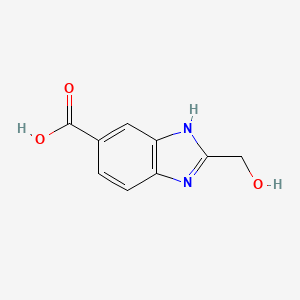

![(2S)-N-[(1S)-1-(Hydroxydiphenylmethyl)-3-methylbutyl]-2-pyrrolidinecarboxamide](/img/structure/B3021524.png)